Vetrabutine hydrochloride

Catalog No.
S6882958
CAS No.
5974-09-4
M.F
C20H28ClNO2
M. Wt
349.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vetrabutine hydrochloride

CAS Number

5974-09-4

Product Name

Vetrabutine hydrochloride

IUPAC Name

1-(3,4-dimethoxyphenyl)-N,N-dimethyl-4-phenylbutan-1-amine;hydrochloride

Molecular Formula

C20H28ClNO2

Molecular Weight

349.9 g/mol

InChI

InChI=1S/C20H27NO2.ClH/c1-21(2)18(12-8-11-16-9-6-5-7-10-16)17-13-14-19(22-3)20(15-17)23-4;/h5-7,9-10,13-15,18H,8,11-12H2,1-4H3;1H

InChI Key

SRKJRPFCSZFVAE-UHFFFAOYSA-N

SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Canonical SMILES

CN(C)C(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)OC)OC.Cl

Vetrabutine hydrochloride (CAS 5974-09-4) is a highly specific musculotropic spasmolytic agent primarily procured for veterinary pharmaceutical formulations, particularly in obstetrics. Unlike neurotropic relaxants, it acts directly on smooth muscle fibers—specifically the uterine body and cervical musculature—by sealing the myometrial cell membrane against potassium ion passage, thereby increasing membrane potential and lowering tonus [1]. As a hydrochloride salt, it offers excellent aqueous solubility, making it the standard precursor for high-concentration (e.g., 100 mg/mL) intramuscular injectables used to manage dystocia in swine and canines. For industrial buyers and formulators, its value lies in its ability to facilitate cervical dilation without compromising the rhythmic uterine contractions necessary for fetal expulsion [2].

Research Fit

Mechanism Direct smooth muscle contractility modulation, non-hormonal uterotonic action in swine models
Research Model Swine parturition studies, uterine contractility assays, fetal distress endpoint research
Differentiation Reported distinct contraction profile vs. oxytocin; modulates amplitude without strong myometrial hyperactivity in controlled trials

Substituting vetrabutine hydrochloride with generic smooth muscle relaxants (like papaverine or drotaverine) or standard tocolytics (like clenbuterol) fundamentally alters the pharmacokinetic outcome in obstetrical applications. Beta-2 adrenergic agonists such as clenbuterol induce complete tocolysis, halting uterine contractions entirely, which is contraindicated when active fetal expulsion is required [1]. Conversely, generic papaverine acts as a non-specific phosphodiesterase inhibitor, causing systemic vasodilation rather than targeted cervical relaxation. Vetrabutine hydrochloride provides a highly localized mechanism—modulating potassium ion permeability specifically in cervical myometrial cells—ensuring the cervix dilates while expulsive uterine contractions are maintained [2]. For procurement teams, substituting this API risks either severe systemic hypotensive side effects or the complete cessation of labor, leading to increased fetal mortality.

Substitution Risk

Vetrabutine HCl
Oxytocin
Mechanism
Musculotropic, regulates contraction amplitude and basal tone
Hormonal, induces strong sustained uterine contractions
Reported Endpoint Context
Lower intrapartum stillbirth rate, improved piglet vitality scores in controlled trials
Higher reported stillbirth risk; umbilical cord damage and fetal distress documented
Interchangeability Risk
Substitution may shift farrowing outcomes toward elevated fetal distress endpoints; class similarity does not ensure endpoint equivalence

Fetal Hemodynamic Preservation

In clinical veterinary models of dystocic farrowing, the administration of vetrabutine hydrochloride significantly improves fetal acid-base balance compared to untreated baselines. Studies demonstrate that vetrabutine hydrochloride reduces blood lactate levels in piglets from a dystocic baseline of 100.2 mmol/L down to 94.6 mmol/L (P<0.05), while simultaneously increasing blood pH and PaO2 [1]. This targeted reduction in hypoxic stress cannot be achieved with non-specific relaxants.

Evidence DimensionPiglet blood lactate levels during dystocia
Target Compound Data94.6 mmol/L (Vetrabutine hydrochloride treated)
Comparator Or Baseline100.2 mmol/L (Untreated dystocic baseline)
Quantified Difference5.6% reduction in blood lactate with improved PaO2 (P<0.05)
ConditionsIn vivo swine dystocia model, maternal intramuscular injection

Provides direct quantitative proof of efficacy for formulators marketing obstetrical injectables aimed at reducing neonatal mortality and asphyxia.

Intrapartum Stillbirth Rate
Head-to-head
Vetrabutine Eutocic: 5.2%
Dystocic: 7.6%
vs
Saline Control Eutocic: 10.0%
Dystocic: 16.7%
Reported stillbirth reduction supports farrowing outcome research
n=80 sows; VC 1.66 mg/kg IM after first piglet

Selective Cervical Relaxation

Unlike beta-2 agonists (e.g., clenbuterol) which induce complete uterine tocolysis, vetrabutine hydrochloride specifically lowers cervical tonus by sealing the membrane against potassium ions without abolishing rhythmic uterine contractions [1]. While clenbuterol halts expulsive forces entirely, vetrabutine maintains the mechanical action required for parturition, making it uniquely suited for dystocia rather than preterm labor delay [2].

Evidence DimensionUterine contraction status post-administration
Target Compound DataMaintained rhythmic expulsive contractions with lowered cervical tonus
Comparator Or BaselineClenbuterol (Complete inhibition of uterine contractions)
Quantified DifferenceSelective cervical relaxation vs. total tocolysis
ConditionsIn vivo obstetrical administration

Ensures buyers select the correct API for parturition facilitation, avoiding the severe adverse effect of labor arrest caused by generic tocolytics.

Neonatal Viability
Head-to-head
Vetrabutine Eutocic: 89.9%
Dystocic: 81.6%
vs
Saline Control Eutocic: 79.9%
Dystocic: 65.2%
Piglets born alive without acute fetal suffering; endpoint context for vitality studies
Same trial; n=80 sows

Salt Form Solubility Advantage

For intramuscular veterinary injectables, API solubility is a critical procurement metric. Vetrabutine hydrochloride is freely soluble in water, allowing for the stable formulation of high-concentration aqueous solutions (typically 100 mg/mL) without the need for harsh organic co-solvents [1]. In contrast, vetrabutine free base exhibits poor aqueous solubility, requiring complex emulsion systems or co-solvents that can cause tissue irritation at the injection site.

Evidence DimensionAqueous solubility and formulation suitability
Target Compound DataFreely soluble in water (enables 100 mg/mL aqueous IM injectables)
Comparator Or BaselineVetrabutine free base (Poor aqueous solubility)
Quantified DifferenceEliminates the need for organic co-solvents in standard dosing formats
ConditionsStandard pharmaceutical aqueous formulation at standard temperature and pressure

Directly dictates API selection for manufacturing teams, as the hydrochloride salt drastically reduces formulation complexity and injection-site toxicity.

Fetal Distress Indicators
Head-to-head
Relative reduction vs. saline control
Umbilical cord alterations: 79% ↓
Secondary apnea: 72% ↓
Bradycardia: 74.5% ↓
Supports mechanistic interpretation of reduced birth trauma
n=130 sows; VC at initiation of fetal expulsion
Stillbirth Risk vs. Oxytocin
Cross-study context
Oxytocin associated with significantly higher IPS rate; Vetrabutine consistently shows reduction or no increase relative to control across multiple studies.
Comparative endpoint review; risk-profile divergence may impact model selection
Review of peer-reviewed swine parturition literature
Farrowing Duration
Head-to-head
207 min
vs. saline control 280 min (26% reduction)
Supports parturition duration endpoint monitoring
Field trial; n=124 sows; Monzal at onset of farrowing

Veterinary Obstetrical Injectables

Due to its high aqueous solubility and specific action on cervical myometrial cells without halting uterine contractions, vetrabutine hydrochloride is the API of choice for formulating intramuscular injectables (e.g., 100 mg/mL solutions) used to treat dystocia in swine and canines [1].

Smooth Muscle Electrophysiology Research

Because its mechanism involves sealing myometrial membranes against potassium ions to increase membrane potential, vetrabutine hydrochloride is utilized as a reference standard in in vitro electrophysiological assays studying uterine ion channel dynamics and tonus regulation [2].

Spasmolytic Drug Development Benchmarking

In the development of novel musculotropic agents, vetrabutine hydrochloride serves as a critical comparator for evaluating tissue specificity. Its lack of neurotropic side effects and targeted action on the reproductive tract makes it a benchmark for assessing the off-target cardiovascular effects of new papaverine analogs [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
Dystocia intervention model studies
Non-hormonal uterine contractility modulation; reported stillbirth endpoint reduction
Intrapartum stillbirth rate, neonatal vitality scoring in controlled swine trials
Eutocic parturition outcome research
Prophylactic uterotonic action without myometrial hyperactivity
Proportion of piglets born alive without acute fetal suffering; early-life mortality endpoints
Cervical spasm and dilation mechanism research
Direct musculotropic cervical relaxation; distinct from oxytocin-driven contraction increase
Cervical tone monitoring, parturition progression metrics in research models

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

349.1808568 g/mol

Monoisotopic Mass

349.1808568 g/mol

Heavy Atom Count

24

UNII

54IF66RP20

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